molecular formula C19H17NO5S B2369535 (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 622795-25-9

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2369535
CAS No.: 622795-25-9
M. Wt: 371.41
InChI Key: HVIIVDXWQLGFCU-WJDWOHSUSA-N
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Description

The compound "(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate" features a dihydrobenzofuran core substituted with a 3-methylthiophen-2-yl group at the 2-position and a morpholine-4-carboxylate ester at the 6-position.

Properties

IUPAC Name

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-12-4-9-26-17(12)11-16-18(21)14-3-2-13(10-15(14)25-16)24-19(22)20-5-7-23-8-6-20/h2-4,9-11H,5-8H2,1H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIIVDXWQLGFCU-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic compound with a complex structure that suggests potential biological activities. The compound features a benzofuran moiety, a thiophene ring, and a morpholine substituent, which may contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-methylthiophene-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran under basic conditions. This reaction is facilitated by bases such as sodium hydroxide or potassium carbonate and requires careful temperature control to optimize yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets can vary based on the application context but often include pathways involved in inflammation and cancer cell proliferation .

Anticancer Activity

Studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance, in vitro assays have demonstrated that related benzofuran derivatives possess cytotoxic effects against various human tumor cell lines. These derivatives often inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The presence of the thiophene ring in the structure suggests potential antimicrobial activity. Compounds containing thiophene derivatives have been reported to exhibit anti-inflammatory and antimicrobial effects, making them candidates for further pharmacological evaluation .

Cytotoxicity Studies

Cytotoxicity assays conducted on human normal fetal lung fibroblast MRC-5 cell lines revealed that this compound exhibits low cytotoxicity at concentrations ranging from 1×107M1\times 10^{-7}\text{M} to 1×105M1\times 10^{-5}\text{M}, maintaining cellular viability above 91% compared to untreated controls .

In Vitro Studies

In a study examining the antiproliferative activity of various synthesized compounds, including those similar to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran derivatives, significant inhibition was observed in several cancer cell lines including prostate cancer (PC-3) and breast cancer (MDA-MB-231). The compounds were tested at multiple concentrations over a period of three days, demonstrating varying degrees of effectiveness against these cell lines .

Structure–Activity Relationship (SAR)

Predictive models based on structure–activity relationships suggest that modifications in the chemical structure can enhance bioactivity. For instance, replacing certain substituents or adjusting functional groups can lead to increased potency against specific biological targets. This approach is crucial for optimizing the pharmacological profile of similar compounds .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes a benzofuran moiety, a thiophene ring, and a morpholine group. This combination of functional groups is believed to confer distinct pharmacological properties. The synthesis of this compound can be achieved through various methods, often requiring optimization for yield and purity. The general synthetic pathways involve:

  • Formation of the benzofuran core through cyclization reactions.
  • Introduction of the thiophene moiety via electrophilic substitution or condensation reactions.
  • Attachment of the morpholine group through nucleophilic substitution reactions.

Biological Activities

Recent studies have highlighted several biological activities associated with (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate:

  • Antimicrobial Properties : Compounds with similar structures have shown significant antimicrobial activity against various pathogens. The presence of the thiophene ring is particularly noted for enhancing antimicrobial effects due to its ability to interact with biological macromolecules .
  • Anticancer Activity : Preliminary evaluations indicate that this compound may exhibit cytotoxic effects against cancer cell lines. The benzofuran structure is often associated with anticancer properties, suggesting potential for further development in cancer therapeutics .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been observed in vitro, indicating potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several research articles provide insights into the applications of this compound:

Antimicrobial Evaluation

A study published in Pharmaceuticals explored the antimicrobial efficacy of related compounds, indicating that modifications to the benzofuran structure can enhance activity against resistant strains of bacteria .

Anticancer Screening

Research documented in the International Journal of Molecular Sciences reported on the cytotoxic properties of benzofuran derivatives on human cancer cells, suggesting that similar derivatives could be effective against specific cancer types .

In Silico Studies

Computational modeling studies have suggested that this compound interacts favorably with various biological targets, potentially leading to novel drug candidates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis based on evidence:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Substituents Key Features
Target Compound: (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate C₂₀H₁₉NO₅S 385.44 (estimated) ~3.1 (predicted) 3-methylthiophen-2-yl, morpholine-4-carboxylate Contains sulfur in the thiophene ring; moderate lipophilicity.
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate (CAS 859139-03-0) C₂₃H₂₅NO₈ 411.4 2.9 3,4-dimethoxyphenyl, morpholine-4-carboxylate Higher molecular weight due to methoxy groups; lower lipophilicity (XLogP3 = 2.9).
[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate (CAS 622812-48-0) C₂₀H₂₀O₈S 420.43 ~3.5 (estimated) 2,4,5-trimethoxyphenyl, methanesulfonate Sulfonate ester enhances solubility; trimethoxy groups increase steric bulk.
Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₆H₂₂FN₃O₅S 507.53 Not reported Fluorine, methoxy, thiazolo-pyrimidine core Heterocyclic thiazolo-pyrimidine core; fluorine enhances electronegativity.

Structural and Functional Insights

Substituent Effects :

  • The 3-methylthiophen-2-yl group in the target compound introduces sulfur-based aromaticity, which may enhance metabolic stability compared to purely oxygenated analogs (e.g., dimethoxyphenyl derivatives) .
  • Morpholine-4-carboxylate esters (common in the target compound and CAS 859139-03-0) improve solubility via hydrogen bonding but may reduce membrane permeability compared to sulfonate esters (e.g., CAS 622812-48-0) .

Lipophilicity (XLogP3) :

  • The target compound’s predicted XLogP3 (~3.1) suggests moderate lipophilicity, balancing solubility and bioavailability.
  • The dimethoxyphenyl analog (XLogP3 = 2.9) is slightly less lipophilic due to polar methoxy groups, whereas the trimethoxyphenyl sulfonate derivative (XLogP3 ~3.5) is more lipophilic despite its sulfonate group, likely due to increased aromatic substitution .

Fluorine substitution in this compound could enhance binding affinity to target proteins.

Research Implications and Limitations

  • Gaps in Data : Direct pharmacological or toxicological data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and computational predictions.
  • Synthetic Feasibility : The morpholine and thiophene groups suggest synthetic routes involving condensation and esterification, as seen in related benzofuran derivatives .

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